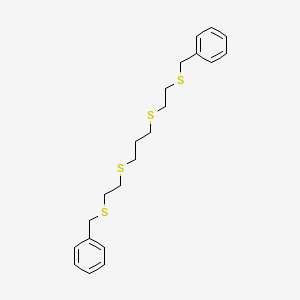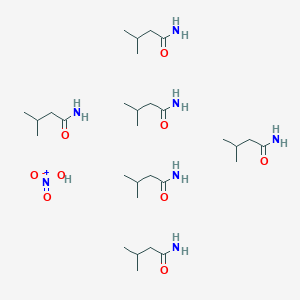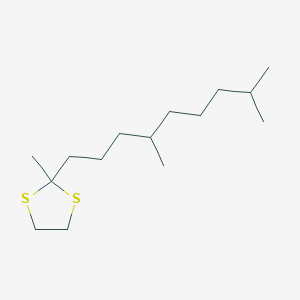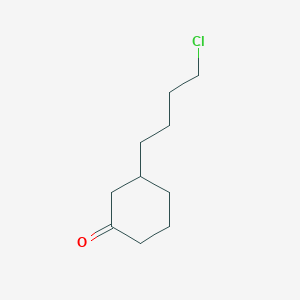![molecular formula C20H32N3+3 B14273758 1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium CAS No. 138704-03-7](/img/structure/B14273758.png)
1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structure and diverse applications. This compound features a bipyridine core with ethyl and trimethylazaniumylpentyl substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the ethyl and trimethylazaniumylpentyl groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce reduced bipyridine derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These interactions can modulate enzymatic activity, cellular signaling pathways, and other biological processes.
Comparación Con Compuestos Similares
4,4’-Bipyridine: A simpler bipyridine derivative without the ethyl and trimethylazaniumylpentyl groups.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound with similar coordination chemistry properties.
Uniqueness: 1-Ethyl-1’-[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium stands out due to its unique substituents, which enhance its solubility, stability, and reactivity compared to simpler bipyridine derivatives. These properties make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
138704-03-7 |
|---|---|
Fórmula molecular |
C20H32N3+3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
5-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]pentyl-trimethylazanium |
InChI |
InChI=1S/C20H32N3/c1-5-21-14-9-19(10-15-21)20-11-16-22(17-12-20)13-7-6-8-18-23(2,3)4/h9-12,14-17H,5-8,13,18H2,1-4H3/q+3 |
Clave InChI |
LJULVOQXOKKOQM-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


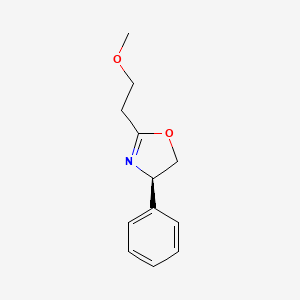
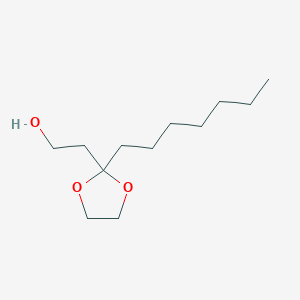
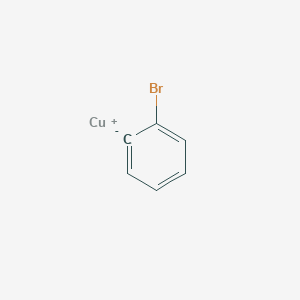

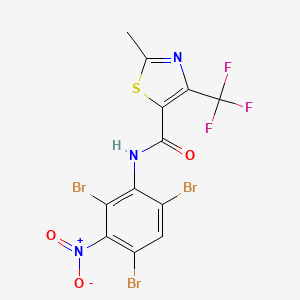
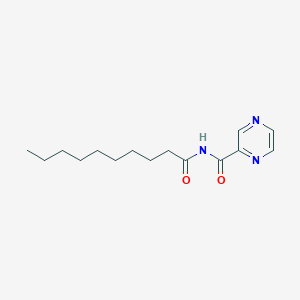

![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
